8-Amino-1-azaspiro[4.5]decan-2-one is a unique spiro compound characterized by its azaspiro structure, which incorporates a nitrogen atom within the spiro ring system. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. The compound is identified by the CAS number 1273564-53-6 and has a molecular formula of C9H16N2O with a molecular weight of 168.24 g/mol.
This compound is classified under spiro compounds, which are characterized by having two or more rings sharing one or more atoms. The specific structure of 8-Amino-1-azaspiro[4.5]decan-2-one makes it distinct from other similar compounds, such as 1-Azaspiro[4.5]decan-2-one, due to the presence of an amino group at the 8th position of the spiro system.
The synthesis of 8-Amino-1-azaspiro[4.5]decan-2-one typically involves cyclization reactions starting from appropriate precursors. One common method includes:
The synthesis can also involve multiple steps, including oxidation and reduction reactions, to modify functional groups as needed for further applications.
The molecular structure of 8-Amino-1-azaspiro[4.5]decan-2-one can be represented using various chemical notations:
InChI=1S/C9H16N2O/c10-7-1-4-9(5-2-7)6-3-8(12)11-9/h7H,1-6,10H2,(H,11,12)
C1CC2(CCC1N)CCC(=O)N2
The compound features a spirocyclic structure where the nitrogen atom contributes to its unique chemical properties.
8-Amino-1-azaspiro[4.5]decan-2-one can participate in several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for 8-Amino-1-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound's structural features enable it to modulate these targets' activities, leading to various biological effects that are currently under investigation for potential therapeutic applications.
The physical properties of 8-Amino-1-azaspiro[4.5]decan-2-one include:
Key chemical properties include:
These properties are essential for determining its behavior in different chemical environments and potential applications.
8-Amino-1-azaspiro[4.5]decan-2-one has diverse applications across various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2